molecular formula C10H8F3N B15216470 8-(Trifluoromethyl)-3,4-dihydroisoquinoline

8-(Trifluoromethyl)-3,4-dihydroisoquinoline

Cat. No.: B15216470
M. Wt: 199.17 g/mol
InChI Key: DDMHSGXILVSSHG-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-3,4-dihydroisoquinoline is a compound that belongs to the class of trifluoromethylated heterocycles. The presence of the trifluoromethyl group (-CF3) imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the cyclization of trifluoromethylated precursors under specific reaction conditions .

Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing their activity. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions . Additionally, the compound’s electron-withdrawing properties can modulate the reactivity of other functional groups within the molecule, affecting its overall biological activity .

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

8-(trifluoromethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C10H8F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-3,6H,4-5H2

InChI Key

DDMHSGXILVSSHG-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC=C2C(F)(F)F

Origin of Product

United States

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